Cas no 858646-09-0 (Ethyl 3-oxo-3-(quinolin-6-yl)propanoate)

Ethyl 3-oxo-3-(quinolin-6-yl)propanoate is a versatile quinoline-based ester with applications in organic synthesis and pharmaceutical research. Its structure features a reactive β-keto ester moiety, enabling its use as a key intermediate in the preparation of heterocyclic compounds and bioactive molecules. The quinoline core contributes to its potential utility in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is valued for its synthetic flexibility, allowing for modifications at both the keto and ester functionalities. Its well-defined reactivity profile makes it a useful building block for constructing complex molecular architectures.
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate structure
858646-09-0 structure
Product name:Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
CAS No:858646-09-0
MF:C14H13NO3
MW:243.257923841476
MDL:MFCD07370067
CID:1056768
PubChem ID:11287985

Ethyl 3-oxo-3-(quinolin-6-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
    • Ethyl 3-Oxo-3-(6-quinolyl)propanoate
    • ethyl 3-oxo-3(quinolin-6-yl)propanoate
    • ethyl 3-oxo-3-quinolin-6-ylpropanoate
    • DTXSID10461305
    • SY015759
    • CS-0456302
    • 858646-09-0
    • AC7694
    • FT-0735642
    • SCHEMBL12600101
    • YSGRFRZNMXBSBW-UHFFFAOYSA-N
    • SB70541
    • MFCD07370067
    • AKOS012396370
    • Ethyl3-oxo-3-(quinolin-6-yl)propanoate
    • DB-024139
    • MDL: MFCD07370067
    • Inchi: InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-5-6-12-10(8-11)4-3-7-15-12/h3-8H,2,9H2,1H3
    • InChI Key: YSGRFRZNMXBSBW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CC(=O)C1=CC=C2C(=C1)C=CC=N2

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.3Ų
  • XLogP3: 2

Ethyl 3-oxo-3-(quinolin-6-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143426-1g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 95%
1g
$*** 2023-05-29
Apollo Scientific
OR470355-5g
Ethyl 3-Oxo-3-(6-quinolyl)propanoate
858646-09-0
5g
£770.00 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526969-5g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 98%
5g
¥5940.00 2024-07-28
Ambeed
A502695-5g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 95+%
5g
$547.0 2024-04-17
Crysdot LLC
CD11043213-5g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 95+%
5g
$518 2024-07-18
eNovation Chemicals LLC
D256438-5g
Ethyl 3-Oxo-3-(6-quinolyl)propanoate
858646-09-0 95%
5g
$605 2025-02-19
Chemenu
CM143426-5g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 95%
5g
$489 2021-08-05
eNovation Chemicals LLC
D256438-5g
Ethyl 3-Oxo-3-(6-quinolyl)propanoate
858646-09-0 95%
5g
$605 2024-07-20
Alichem
A189005208-5g
Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
858646-09-0 95%
5g
$543.92 2023-08-31
eNovation Chemicals LLC
D256438-5g
Ethyl 3-Oxo-3-(6-quinolyl)propanoate
858646-09-0 95%
5g
$605 2025-02-27

Additional information on Ethyl 3-oxo-3-(quinolin-6-yl)propanoate

Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate: A Comprehensive Overview

Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate, with CAS No. 858646-09-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a quinoline ring system with an ethyl ester group. The quinolin moiety, a heterocyclic aromatic compound, plays a crucial role in determining the compound's properties and applications. Recent studies have highlighted its potential in various areas, including drug discovery and advanced material synthesis.

The synthesis of Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate involves a multi-step process that leverages modern organic chemistry techniques. Researchers have employed methods such as Friedel-Crafts acylation and subsequent esterification to achieve high yields of this compound. The Friedel-Crafts acylation step is particularly critical, as it introduces the quinoline ring with precise regioselectivity. Recent advancements in catalytic systems have further optimized this process, making it more efficient and environmentally friendly.

One of the most intriguing aspects of Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate is its photophysical properties. Studies have shown that this compound exhibits strong fluorescence under UV light, making it a promising candidate for applications in optoelectronics and sensors. The fluorescence properties are attributed to the conjugated π-system within the quinoline ring, which facilitates efficient energy transfer and emission. Researchers have explored its use in designing novel materials for light-emitting diodes (LEDs) and bioimaging agents.

In the realm of drug discovery, Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate has shown potential as a lead compound for developing anti-cancer agents. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation. The anti-cancer activity of this compound is thought to be mediated by its interaction with specific protein targets, which are overexpressed in malignant cells. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Another area where this compound has made significant strides is in the development of advanced materials. Its ability to form self-assembled monolayers (SAMs) has been exploited in creating ultra-thin films with tailored surface properties. The self-assembled monolayers formed by Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate exhibit excellent stability and reproducibility, making them ideal for applications in nanotechnology and surface engineering.

Recent breakthroughs in computational chemistry have also shed light on the electronic structure of Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate. Density functional theory (DFT) calculations have revealed insights into its electronic transitions and charge transport properties. These findings are expected to guide the design of next-generation materials with enhanced performance characteristics.

In conclusion, Ethyl 3-Oxo-3-(Quinolin-6-Yl)Propanoate (CAS No. 858646-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations. As research continues to uncover new facets of this compound, its potential for real-world applications is bound to expand further.

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(CAS:858646-09-0)Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
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Purity:99%
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